![molecular formula C8H8F3NOS B14266521 2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol CAS No. 173729-51-6](/img/structure/B14266521.png)
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfanyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide (TMSCN) follows, and the final product is obtained by reacting the intermediate with sodium and ammonium chloride in an ethanol solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-ol moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like TMSCN for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl-pyridine core but differs in its functional groups.
1-[2-(trifluoromethyl)pyridin-4-yl]piperazine: Another compound with a trifluoromethyl-pyridine structure, but with a piperazine ring attached.
Uniqueness
2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol is unique due to the combination of its trifluoromethyl-pyridine core with a sulfanyl group and an ethan-1-ol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
173729-51-6 |
|---|---|
Fórmula molecular |
C8H8F3NOS |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol |
InChI |
InChI=1S/C8H8F3NOS/c9-8(10,11)6-1-2-12-7(5-6)14-4-3-13/h1-2,5,13H,3-4H2 |
Clave InChI |
RDRDCQCBDGXUDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(F)(F)F)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

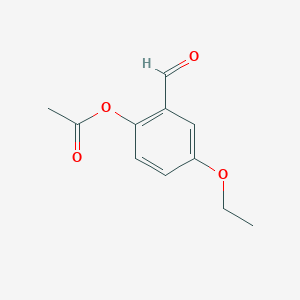
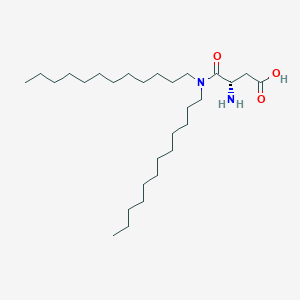
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
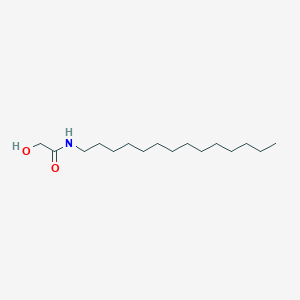

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
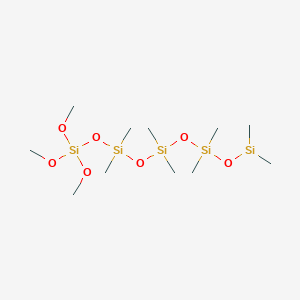
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

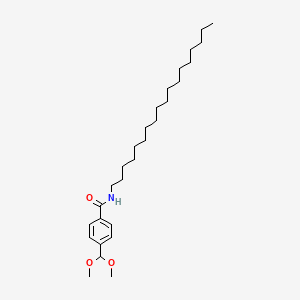
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
